molecular formula C19H20F2N2O B1327203 3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898789-33-8

3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1327203
CAS No.: 898789-33-8
M. Wt: 330.4 g/mol
InChI Key: IXSBFFUQDYZKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Biological Activity

3,4-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone, with the chemical formula C19_{19}H20_{20}F2_2N2_2O and CAS number 898789-35-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 330.3717 g/mol
  • Purity : ≥ 95%
  • Structure : The compound features a benzophenone core with two fluorine atoms and a piperazine derivative, contributing to its unique biological profile.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3,4-difluoro derivatives exhibit significant antimicrobial activity. For instance, benzophenone derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Activity

Research has demonstrated that certain benzophenone derivatives can inhibit cancer cell proliferation. A study focusing on the structure-activity relationship (SAR) of benzophenones revealed that modifications at the piperazine moiety significantly enhance cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The presence of fluorine atoms is believed to increase lipophilicity, facilitating better cell membrane penetration and enhancing bioactivity.

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
This compoundMCF-715.0

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Case Studies

  • Study on Antimicrobial Activity :
    A comparative study conducted on various benzophenone derivatives highlighted that compounds with piperazine substituents exhibited enhanced activity against Gram-positive bacteria. The study concluded that the electron-withdrawing nature of fluorine contributes to this enhanced activity.
  • Antitumor Efficacy in Vivo :
    In an in vivo study using xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no severe adverse effects reported.

Safety and Toxicology

While preliminary studies indicate promising biological activities, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data suggest low toxicity levels; however, further studies are required to confirm these findings.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSBFFUQDYZKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643451
Record name (3,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-33-8
Record name (3,4-Difluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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